1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of 261.62 g/mol. It is classified as a piperazine derivative, characterized by the presence of an allyl group and a chloroethyl substituent. This compound appears as a solid, with a melting point of approximately 224°C, and is noted for its potential applications in biochemical research, particularly in proteomics and pharmaceuticals .
The synthesis of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride can be achieved through various methods, primarily involving nucleophilic substitution reactions. A common synthetic route involves the reaction of piperazine with allyl bromide and 2-chloroethyl chloride under basic conditions.
Key steps in the synthesis include:
This method highlights the versatility of synthetic approaches available for producing this compound, emphasizing its functional groups' reactivity .
The molecular structure of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The structure can be summarized as follows:
The presence of these groups influences not only the chemical reactivity but also the compound's biological activity and stability .
1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride exhibits several notable chemical reactions due to its functional groups:
Understanding these reactions allows researchers to tailor the compound for desired properties or activities .
The mechanism of action for 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride primarily involves its interaction with biological targets through its piperazine structure. This compound may act as a ligand for various receptors or enzymes due to its ability to form hydrogen bonds and engage in ionic interactions.
Key points include:
Further studies are necessary to elucidate specific pathways and interactions involved in its mechanism of action .
1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride exhibits several important physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | CHClN |
Molecular Weight | 261.62 g/mol |
Melting Point | ~224°C |
Solubility | Soluble in water |
Appearance | Solid |
These properties are significant for understanding its behavior in various applications, including solubility in biological systems and thermal stability during synthesis .
The applications of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride are diverse, particularly in scientific research:
Research continues to explore additional applications based on its chemical properties and biological activities .
Piperazine serves as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, structural versatility, and synthetic accessibility. Analysis of FDA-approved drugs (2011–2023) reveals that 83% of piperazine-containing pharmaceuticals feature substitutions exclusively at nitrogen atoms, while carbon-substituted derivatives remain underexplored [1] [3]. 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride exemplifies the prevalent N,N'-disubstituted pattern, where the allyl and 2-chloroethyl groups confer distinct reactivity profiles.
The scaffold's optimization leverages piperazine's dual nucleophilic centers (N1 and N4), enabling sequential functionalization. Commercial availability of protected piperazine synthons (e.g., N-Boc-piperazine) facilitates regioselective derivatization, which is critical for constructing asymmetric disubstituted derivatives like this compound [1]. The electron-donating nature of the piperazine nitrogen atoms enhances reactivity toward electrophiles, while the ring's chair conformation influences stereoelectronic effects during reactions [3].
Table 1: Piperazine Substitution Patterns in FDA-Approved Drugs (2011–2023)
Substitution Type | Representative Drugs | Therapeutic Category | Frequency |
---|---|---|---|
N1-Aryl, N4-alkyl | Palbociclib, Ribociclib | CDK4/6 inhibitors (breast cancer) | 42% |
N1/N4-Dialkyl | Abemaciclib, Gilteritinib | Kinase inhibitors (cancer) | 31% |
N1-Acyl, N4-aryl/alkyl | Olaparib, Zavegepant | PARP/CGRP inhibitors | 10% |
C-Substituted | Trabectedin, Ecteinascidin-743 | DNA binders (oncology) | 17% |
Piperazine functionalization typically employs stepwise N-alkylation to control regioselectivity. The synthesis of 1-Allyl-4-(2-chloro-ethyl)-piperazine involves:
Notably, transition metal catalysis enhances efficiency in complex systems. Pd-catalyzed Buchwald–Hartwig amination or Cu-mediated Ullmann coupling can directly install aryl groups, though these are less relevant for this aliphatic target [1]. Allylation specifically benefits from phase-transfer catalysis (e.g., Aliquat 336) in biphasic systems, improving yields to >85% while minimizing oligomerization [6].
Chloroethylation of piperazines proceeds via SN₂ nucleophilic substitution, where the piperazine nitrogen attacks the primary carbon of the chloroethyl electrophile. The reaction exhibits second-order kinetics, with rate influenced by:
Competitive side reactions include:
Table 2: Optimization of Chloroethylation Conditions
Condition | Yield (%) | Impurities (%) | Key Observation |
---|---|---|---|
K₂CO₃, DMF, 80°C | 78 | 12 (over-alkylation) | Economical but requires strict stoichiometry |
Et₃N, CH₃CN, reflux | 85 | 8 (vinyl derivative) | Faster kinetics; higher solvent cost |
Phase-transfer catalyst, toluene/H₂O | 91 | <5 | Scalable; eliminates metal residues |
Conversion of the free base to 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (C₉H₁₇ClN₂·2HCl, MW 261.62) enhances physicochemical properties:
Salt formation typically employs HCl-saturated organic solvents (e.g., EtOAc or IPA). Controlled addition prevents exothermic decomposition, while anti-solvents (diethyl ether) precipitate the product. The stoichiometry must ensure complete protonation of both nitrogens, confirmed by pH titration and elemental analysis [6].
Solution-Phase Synthesis (Standard Approach):
Solid-Phase Synthesis (Emerging Alternative):
Critical Process Metrics Comparison:
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall yield (5 steps) | 68% | 45% |
Purity (HPLC) | 98.5% | 92% |
Solvent consumption | 8 L/mol | 22 L/mol |
Scalability | Multi-kilogram | <100 g |
The solution-phase route remains preferred for industrial synthesis due to established regulatory precedents and cost efficiency. However, solid-phase approaches offer strategic advantages for generating structurally diverse piperazine libraries during drug discovery [1] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7